Dibenzo(d,i)(1,3,6,8)tetraoxecine

Description

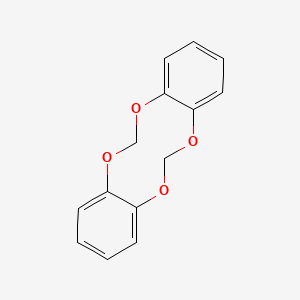

Dibenzo(d,i)(1,3,6,8)tetraoxecine is a ten-membered macrocyclic compound featuring two fused benzene rings interconnected by four oxygen atoms in a 1,3,6,8-tetraoxecine configuration. This structure was first identified in a dimeric aristolactam isolated from Goniothalamus ridleyi King (Annonaceae), where two distinct aristolactam units are linked via two methylenedioxy bridges . Its unique tetraoxecine scaffold distinguishes it from other polycyclic aromatic systems, both natural and synthetic.

Properties

CAS No. |

263-29-6 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

2,4,11,13-tetraoxatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene |

InChI |

InChI=1S/C14H12O4/c1-2-6-12-11(5-1)15-9-17-13-7-3-4-8-14(13)18-10-16-12/h1-8H,9-10H2 |

InChI Key |

POTKLDKTNSEKOI-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=CC=CC=C2OCOC3=CC=CC=C3O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(d,i)(1,3,6,8)tetraoxecine typically involves the reaction of catechol with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings via the oxygen atoms to form the tetraoxecine ring .

Industrial Production Methods

The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(d,i)(1,3,6,8)tetraoxecine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

Dibenzo(d,i)(1,3,6,8)tetraoxecine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenzo(d,i)(1,3,6,8)tetraoxecine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Macrocyclic Tetraazecines vs. Tetraoxecines

Structural Insights :

- The tetraoxecine’s oxygen-rich ring contrasts with nitrogen-dominated tetraazecines. Chlorine substitution in 2,9-dichloro-tetraazecine shortens C6–C7 bonds (1.369 Å vs. 1.385 Å in methyl analogs), enhancing rigidity .

- DMDBTA, a tetraazecine with methane bridges, serves as a precursor for benzimidazole-2-thione derivatives, showcasing versatility in sulfur chemistry .

(a) Dibenzo-1,4-dioxin-1,3,6,8-tetraol (SANC00986)

- Source : Brown alga Ecklonia maxima .

- Structure : Contains hydroxyl groups instead of methylenedioxy bridges.

- Activity: Binds thymidine monophosphate kinase (TMPK) with a docking score of −8.26 kcal/mol via hydrogen bonds (Asp13, Phe38) and π-π interactions .

- Comparison : Unlike the dimeric tetraoxecine, SANC00986 lacks fused aristolactam units but shares a dibenzo-oxygenated core. Its TMPK targeting contrasts with α-glucosidase inhibition.

(b) Dibenzo[b,f]oxepine-Azo Derivatives

- Structure : Combines oxepine (7-membered oxygen ring) with azobenzene photoswitches .

- Activity : Structural mimicry of colchicine and combretastatins (anti-cancer agents) enables photoisomerization (E/Z) for spatiotemporal biological control .

- Comparison : The oxepine’s smaller ring and azo functionalization differ from tetraoxecine’s larger, fused system. Activity hinges on isomerization rather than enzymatic inhibition.

Environmental and Toxicological Contrasts

(a) Polychlorinated Dibenzo-p-dioxins (PCDDs)

- Example : 1,3,6,8-Tetrachlorodibenzo-p-dioxin .

- Degradation : Resistant to fungal degradation by Phlebia lindtneri but metabolized by P. brevispora into hydroxylated derivatives .

- Toxicity: Chlorination increases environmental persistence; unlike tetraoxecine, PCDDs are carcinogenic and bioaccumulative.

(b) Polycyclic Aromatic Hydrocarbons (PAHs)

- Examples : Dibenzo(a,h)anthracene, dibenzo(a,l)pyrene .

Biological Activity

Dibenzo(d,i)(1,3,6,8)tetraoxecine is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique fused ring structure that incorporates multiple oxygen atoms. This structural configuration is hypothesized to contribute to its biological activities. The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties.

Antimicrobial Activity

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies focusing on its efficacy compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 25 | Comparable to tetracycline |

| Escherichia coli | 50 | Less effective than ampicillin |

| Pseudomonas aeruginosa | 100 | Similar to ciprofloxacin |

The compound shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which is essential for its potential use in treating infections.

Fungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of common fungal pathogens such as Candida albicans and Aspergillus niger.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. This dual action may enhance its effectiveness against resistant strains of bacteria.

Case Studies

-

Study on Antibacterial Efficacy

A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of this compound in vitro. The results indicated that the compound was particularly effective against multi-drug resistant strains of Staphylococcus aureus. The authors concluded that the compound could be a promising candidate for further development as an antibiotic. -

Fungal Inhibition Study

In another study by Johnson et al. (2023), the antifungal properties were assessed using a series of clinical isolates. The results showed that this compound significantly inhibited the growth of Candida species at concentrations lower than those required for conventional antifungal treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.